4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
4-(oxolan-2-ylmethyl)-3-propan-2-yl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)9-11-12-10(14)13(9)6-8-4-3-5-15-8/h7-8H,3-6H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQVAZYZZBGBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)N1CC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable carbonyl compound, followed by cyclization to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:
Preparation of intermediates: Synthesis of oxolan-2-ylmethyl and propan-2-yl precursors.
Cyclization reaction: Formation of the triazole ring through cyclization under specific conditions, such as controlled temperature and pH.
Purification: Isolation and purification of the final product using techniques like crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation products: Oxidized triazole derivatives.
Reduction products: Reduced triazole derivatives.
Substitution products: Various substituted triazole compounds depending on the substituent introduced.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes that act as catalysts in various reactions.
Material Science: It may be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Biology and Medicine:
Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for its triazole ring, which is known for its biological activity.
Antimicrobial Agents: It may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents.
Industry:
Agriculture: The compound could be used in the formulation of agrochemicals, such as pesticides or herbicides.
Chemical Manufacturing: It may serve as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface or intracellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the triazolone core critically modulate physicochemical properties such as acidity (pKa) and solubility.
Key Observations :
- Acidity (pKa): Substituents like electron-withdrawing arylidenamino groups lower pKa, while alkyl or ether groups (e.g., oxolane) may result in moderate acidity .
- Solubility : Polar groups (e.g., oxolane, methoxy) enhance aqueous solubility, whereas aromatic or lipophilic substituents (e.g., isopropyl) favor organic solvents .
Key Observations :
- Antioxidant Activity: Arylidenamino derivatives with hydroxyl or methoxy groups show stronger radical scavenging due to phenolic hydrogen donation . The target compound’s oxolane group may confer moderate activity via ether oxygen radical stabilization.
- Antimicrobial/Antifungal : Bulky substituents (e.g., isopropyl) may enhance membrane interaction, as seen in itraconazole’s antifungal activity .
- Antitumor : Alkyl-acetylated triazolones demonstrate potent cytotoxicity, suggesting that the target compound’s isopropyl group could similarly improve efficacy .
Spectral and Computational Analysis
NMR and computational studies reveal substituent effects on electronic structure:
Key Observations :
- The oxolane methyl group’s protons are expected at δ 3.5–4.0 ppm, while the isopropyl methyl groups would appear near δ 1.2 ppm.
- Computational models (e.g., B3LYP/6-31G) accurately predict shifts for triazolones, suggesting utility for the target compound .
Q & A
Q. What are the optimal synthetic routes for 4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be standardized?
Methodological Answer: Synthesis typically involves multi-step heterocyclic reactions. For analogous triazolone derivatives, refluxing in ethanol or dimethylformamide (DMF) for 2–4 hours under nitrogen atmosphere is common to achieve cyclization . Key parameters include:
Q. How can spectroscopic techniques (NMR, HPLC) confirm the structure and purity of this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Analyze chemical shifts for the oxolane methyl group (δ ~3.5–4.0 ppm for oxolane protons) and the propan-2-yl moiety (δ ~1.2–1.4 ppm for methyl groups) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% by area normalization) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z ~238) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For similar triazolones, HOMO energy levels correlate with antioxidant activity .
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like COX-2). Focus on hydrogen bonding with the triazolone ring and hydrophobic interactions with the oxolane group .
Q. What experimental designs are suitable for studying the compound’s environmental fate or toxicity?
Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :
Laboratory studies :
- Assess hydrolysis/photodegradation in aqueous buffers (pH 4–9) under UV light .
- Use OECD Test Guideline 307 for soil degradation.
Ecotoxicology :
Q. How can contradictions in bioactivity data (e.g., varying IC50 values across assays) be resolved?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1%) .
- Data normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-laboratory variability .
- Mechanistic studies : Combine enzyme inhibition assays (e.g., kinase profiling) with transcriptomics to identify off-target effects .
Q. What strategies are effective for modifying the compound’s structure to enhance solubility or bioavailability?
Methodological Answer:
Q. How can X-ray crystallography or advanced NMR elucidate conformational dynamics of the triazolone ring?
Methodological Answer:
- Single-crystal X-ray : Resolve dihedral angles between the triazolone and oxolane groups to study ring puckering effects .
- Dynamic NMR : Monitor temperature-dependent <sup>1</sup>H shifts to detect rotational barriers around the C-N bond in the triazolone .
Data Analysis & Interpretation
Q. How should researchers analyze conflicting spectral data (e.g., unexpected <sup>13</sup>C NMR shifts)?
Methodological Answer:
Q. What statistical frameworks are appropriate for dose-response studies involving this compound?
Methodological Answer:
- Nonlinear regression : Fit IC50 curves using a four-parameter logistic model (e.g., GraphPad Prism) .
- ANOVA with post-hoc tests : Apply Tukey’s HSD for multi-group comparisons in toxicity assays .
Environmental & Ecological Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
